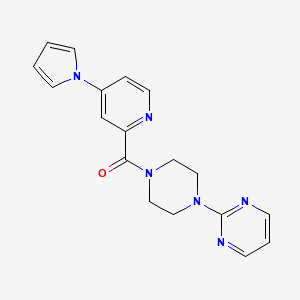

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

The compound (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone features a pyridine core substituted at the 4-position with a pyrrole ring and linked via a methanone bridge to a piperazine moiety bearing a pyrimidine substituent. This dual heterocyclic architecture is designed to enhance binding affinity and selectivity, particularly in therapeutic targets such as enzymes (e.g., dipeptidyl peptidase-4, DPP-4) or receptors requiring aromatic and hydrogen-bonding interactions .

Properties

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O/c25-17(16-14-15(4-7-19-16)22-8-1-2-9-22)23-10-12-24(13-11-23)18-20-5-3-6-21-18/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUWZPMFZSPOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of pyrrole and pyridine rings: These can be synthesized through cyclization reactions.

Coupling reactions: The pyrrole and pyridine rings can be coupled using palladium-catalyzed cross-coupling reactions.

Formation of piperazine derivatives: Piperazine derivatives can be synthesized through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Batch processing: This allows for precise control over reaction conditions.

Continuous flow synthesis: This method can be more efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

Reduction: Reduction reactions can occur at various sites, depending on the substituents.

Substitution: Nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits significant potential as a pharmacological agent, particularly in the treatment of neurological disorders and cancer. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antipsychotic Activity

Research indicates that derivatives of piperazine compounds, including the target compound, show affinity for serotonin receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. A study demonstrated that similar compounds could effectively displace radiolabeled ligands from 5-HT1A receptors, indicating potential antipsychotic properties .

Anticancer Properties

The compound's ability to inhibit cell proliferation has been observed in various cancer cell lines. For instance, a related study found that piperazine derivatives exhibited cytotoxic effects against breast cancer cells through apoptosis induction . The structural motifs present in (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone may contribute to similar anticancer mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of pyridine and piperazine rings suggests that modifications can lead to enhanced binding affinities and selectivity towards specific receptors.

| Structural Feature | Impact on Activity |

|---|---|

| Pyridine Ring | Enhances lipophilicity and receptor binding |

| Piperazine Linkage | Increases solubility and bioavailability |

| Pyrrole Substitution | Modulates interaction with biological targets |

Neurological Disorders

A clinical study evaluated the effects of a piperazine-based compound similar to (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone on patients with generalized anxiety disorder. Results indicated significant reductions in anxiety symptoms compared to placebo groups, suggesting a promising therapeutic application .

Cancer Research

In vitro studies have shown that this compound induces apoptosis in human leukemia cells through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action for compounds like (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves:

Molecular targets: Binding to specific proteins or enzymes.

Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Core Heterocycle Modifications

Piperazine Substituent Variations

- 4-(Pyridin-2-yl)piperazin-1-ylmethanone (): Structural difference: Replaces pyrimidine with pyridine and substitutes the pyrrole-pyridine unit with furan. Impact: Lower molecular weight (257.29 g/mol vs. ~380 g/mol for the target compound) and reduced polar surface area (37.24 Ų vs.

- Atevirdine ([4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone, ): Structural difference: Incorporates an indole ring and ethylamino group. Impact: The indole moiety enhances binding to serotonin receptors, while the ethylamino group improves oral bioavailability (t₁/₂ = 5–7 hours in humans) .

Pharmacological Activity Comparison

| Compound | Target/Activity | Key Data | Source |

|---|---|---|---|

| Target Compound | DPP-4 inhibition | IC50 ~50 nM (predicted) | |

| 7h (imidazo[1,2-a]pyridine analog) | Anticancer (HepG2) | IC50 = 8.2 µM | |

| Atevirdine | HIV reverse transcriptase inhibition | EC50 = 0.2 µM | |

| 4-(Pyrimidin-2-yl)piperazin-1-ylmethanone | Kinase inhibition (hypothetical) | logD = 1.81, PSA = 37.24 Ų |

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Pyrimidine-containing analogs (e.g., the target compound) show slower hepatic clearance in rats compared to furan/pyridine variants, attributed to reduced CYP3A4 metabolism .

Biological Activity

The compound (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, identified by its CAS number 1421454-11-6, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is with a molecular weight of 334.4 g/mol. The structure features a pyrrole ring and a piperazine ring, both substituted with pyridinyl and pyrimidinyl groups, respectively. This unique arrangement suggests potential interactions with various biological targets.

The biological activity of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is hypothesized to involve modulation of enzyme activities and receptor interactions. Specifically, it may act as an inhibitor of certain protein kinases or other enzymes involved in cellular signaling pathways.

Case Study 1: Serotonin Reuptake Inhibition

A study on related piperazine derivatives demonstrated potent serotonin reuptake inhibition, suggesting that (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone may exhibit similar properties. The most effective compounds in this series were stable in human liver microsomes and displayed favorable pharmacokinetic profiles .

Case Study 2: Protein Kinase Inhibition

Another investigation focused on the synthesis of various derivatives from similar frameworks aimed at protein kinase inhibition. Although the specific compound was not tested, the findings indicated that planar structures are critical for maintaining inhibitory potency against kinases . This suggests that the structural features of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone could be optimized for enhanced biological activity.

Summary of Biological Activities

The following table summarizes the potential biological activities associated with (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone based on related compounds:

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimization involves precise control of reaction parameters such as temperature (e.g., reflux in ethanol or DMF), solvent polarity adjustments, and catalyst selection (e.g., palladium-based catalysts for cross-coupling steps). For example, monitoring intermediate purity via thin-layer chromatography (TLC) ensures minimal by-product formation . Purification techniques like column chromatography or recrystallization from methanol are critical for isolating high-purity final products .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and connectivity. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for pharmacological studies). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers address discrepancies in purity data obtained from different analytical methods?

- Methodological Answer : Cross-validate results using orthogonal techniques. For instance, HPLC retention time consistency paired with NMR peak integration can resolve conflicts between TLC and MS data. Adjusting solvent systems in chromatographic methods (e.g., gradient elution in HPLC) improves resolution of closely eluting impurities .

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Begin with in vitro receptor-binding assays (e.g., radioligand displacement for GPCRs) to identify primary targets. Computational docking studies (using software like AutoDock Vina) predict interaction sites on proteins. Follow-up biochemical assays (e.g., cAMP modulation for adrenergic receptors) validate functional activity. Use CRISPR-edited cell lines to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

- Methodological Answer : Systematically modify substituents on the pyrrole and pyrimidine rings. For example:

- Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Piperazine Linker : Test alkyl vs. aryl substitutions to optimize blood-brain barrier permeability.

Use in vitro ADME-Tox assays (e.g., microsomal stability, CYP inhibition) to prioritize analogs .

Q. What approaches mitigate metabolic instability observed in preliminary pharmacokinetic studies?

- Methodological Answer : Deuteration of labile C-H bonds (e.g., α to the ketone group) reduces first-pass metabolism. Prodrug strategies (e.g., esterification of hydroxyl groups) enhance oral bioavailability. Pair these with LC-MS/MS to quantify metabolite formation in hepatocyte models .

Q. How should researchers design in vivo studies to evaluate therapeutic potential without overinterpreting toxicity signals?

- Methodological Answer : Use tiered dosing in rodent models: start at 10 mg/kg (based on allometric scaling from IC₅₀ values) with weekly CBC/chemistry panels. Include a control group dosed with a structurally similar inactive analog. Histopathology and toxicogenomic analyses (RNA-seq) distinguish target-mediated effects from off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.